3-(3-fluorophenyl)-1-(2-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea
Description
This compound is a urea derivative featuring a triazolo-azepine core substituted with a 3-fluorophenyl group at the 3-position and a 2-methoxyphenyl group at the 1-position. The triazolo[4,3-a]azepine moiety confers conformational rigidity, while the fluorophenyl and methoxyphenyl substituents modulate electronic and steric properties.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2/c1-30-19-11-5-4-10-18(19)24-22(29)28(17-9-7-8-16(23)14-17)15-21-26-25-20-12-3-2-6-13-27(20)21/h4-5,7-11,14H,2-3,6,12-13,15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPLXCRRUSYZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-1-(2-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazoloazepine Moiety: This step involves the cyclization of appropriate precursors to form the triazoloazepine ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazoloazepine ring with a fluorophenyl group. This can be achieved through nucleophilic aromatic substitution reactions.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the urea backbone. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazoloazepine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-fluorophenyl)-1-(2-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-1-(2-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share the triazolo-azepine-urea scaffold but differ in substituents, which critically influence their physicochemical and biological profiles:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Molecular Weight :
- The target compound (480.54 g/mol) has a higher molecular weight than analogues due to the larger triazolo-azepine core and fluorine atom.
- Compound 2k exhibits the highest molecular weight (762.2 g/mol) owing to its thiazole-piperazine extension.
Electronic Modulation: Fluorine in the target compound enhances electronegativity and lipophilicity compared to chlorine in or methyl groups in . This may improve CNS penetration but reduce aqueous solubility.
Synthetic Feasibility :
- Compound 2k was synthesized in 73.3% yield, suggesting efficient coupling of the thiazole-piperazine moiety. The target compound’s synthesis is likely more challenging due to the bulky triazolo-azepine and fluorophenyl groups.
Spectral Data :
Research Findings and Implications
- Pharmacological Potential: The triazolo-azepine core is associated with GABA receptor modulation in analogues , suggesting the target compound may share this activity. Fluorine substitution could enhance metabolic stability compared to chlorine-containing derivatives .
- Toxicity Considerations : Chlorinated derivatives (e.g., ) may pose higher toxicity risks due to bioaccumulation, whereas fluorine’s smaller size and lower reactivity could mitigate this issue in the target compound.
Biological Activity
The compound 3-(3-fluorophenyl)-1-(2-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea is a complex organic molecule that incorporates a triazole ring structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure
The chemical structure of this compound can be broken down into several key components:
- Fluorophenyl group : Contributes to lipophilicity and potential interactions with biological targets.
- Methoxyphenyl group : May enhance solubility and bioactivity.
- Triazoloazepine moiety : Known for various biological activities including anticancer and antimicrobial effects.
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit significant anticancer properties. The triazole moiety has been shown to inhibit cell proliferation in various cancer cell lines. For instance:
- In vitro studies have demonstrated that derivatives of triazole can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of angiogenesis .
- Case Study : A related compound demonstrated IC50 values in the micromolar range against breast cancer cell lines, suggesting that structural modifications can enhance potency.
Antimicrobial Activity
The presence of the triazole ring also correlates with antimicrobial activity. Studies have shown that similar compounds exhibit:
- Broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Antifungal properties , particularly effective against strains of Candida and Aspergillus species.
Neuroprotective Effects
Emerging research suggests that compounds with triazole structures may offer neuroprotective benefits. They have been implicated in:
- Inhibition of acetylcholinesterase (AChE) activity, which is crucial for managing conditions like Alzheimer's disease .
- Case Study : A derivative demonstrated significant inhibition of AChE with an IC50 value lower than established drugs used for dementia treatment.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound:
- The fluorine atom enhances the electron-withdrawing capacity of the phenyl ring, potentially increasing binding affinity to targets.
- The methoxy group may improve solubility and permeability across cellular membranes.
- Variations in the triazole structure can lead to differing biological profiles; thus, systematic exploration of derivatives is essential.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
